2-Hydrazino-adenosine
Overview
Description
Synthesis Analysis
The synthesis of 2-hydrazino-adenosine derivatives has been explored to obtain potent and selective agonists for the A2A adenosine receptor, highlighting the importance of structure-activity relationships within this class of compounds. Modifications at the 2-position of adenosine, including the introduction of a second sugar moiety and alterations of the 2-position linker, have been shown to produce compounds with relatively high affinity for the A2A adenosine receptor and marked selectivity against other adenosine receptor subtypes (El-Tayeb & Gollos, 2013).
Molecular Structure Analysis
The molecular structure of 2-hydrazino-adenosine derivatives plays a critical role in their interaction with adenosine receptors. Modifications leading to the introduction of bis-sugar nucleosides and variations in the 2-position linker have been found to significantly affect the compounds' affinity and selectivity towards the A2A adenosine receptor. The most potent bis-sugar nucleoside displayed a Ki value of 329 nM at the A2A receptor, with significant selectivity over other receptor subtypes, demonstrating the impact of molecular structure on receptor binding and activity (El-Tayeb & Gollos, 2013).
Chemical Reactions and Properties
2-Hydrazino-adenosine and its derivatives undergo various chemical reactions that are pivotal for their synthesis and functional activity. The reactivity of the hydrazino group allows for further chemical modifications, which can enhance the compound's pharmacological properties. For example, the hydrazino group can participate in the formation of hydrazone derivatives when reacted with aldehydes or ketones, which are then explored for their potential as adenosine receptor ligands (Niiya et al., 1992).
Scientific Research Applications
-
1,2,3-Triazole-Fused Pyrazines and Pyridazines
- Field : Medicinal Chemistry
- Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes. These heterocycles have shown potential in medicinal chemistry .
- Methods : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .
-
Cryoballoon Ablation
- Field : Cardiology
- Application Summary : An early reconnection/dormant conduction (ERC) prediction model for cryoballoon ablation was developed to avoid a 30-min waiting period with adenosine infusion .
- Methods : The model is based on time to isolation, number of unsuccessful cryo-applications, and nadir balloon temperature .
- Results : The results of the validation of this model are not provided in the snippet .
- Potential Applications in Pain, Cardioprotection, and Inflammation
- Field : Pharmacology
- Application Summary : Adenosine and its derivatives have potential applications in pain management, cardioprotection, and inflammation .
- Methods : The specific methods of application or experimental procedures are not provided in the snippet .
- Results : The results or outcomes obtained are not provided in the snippet .
-
Adenosine in Neurodegenerative Disorders
- Field : Neurology
- Application Summary : Adenosine receptors (ARs) have emerged as attractive candidates for therapeutic agents for a variety of medical conditions, many of which are connected to the central nervous system (CNS). AR ligands are already being considered as therapeutic agents for neurodegenerative disorders, such as Parkinson’s disease (PD) and Alzheimer’s disease (AD) .
- Methods : The specific methods of application or experimental procedures are not provided in the snippet .
- Results : The results or outcomes obtained are not provided in the snippet .
-
Adenosine in Solar Cells
- Field : Material Science
- Application Summary : Structures containing heterocyclic nuclei have been incorporated into polymers for use in solar cells .
- Methods : The specific methods of application or experimental procedures are not provided in the snippet .
- Results : The results or outcomes obtained are not provided in the snippet .
Safety And Hazards
Future Directions
Adenosine receptors have been found to play a homeostatic role in suppressed and regenerating hematopoiesis . Selective activation of adenosine A3 receptors has been found to act curatively under conditions of drug- and radiation-induced myelosuppression . This suggests potential future directions for research into 2-Hydrazino-adenosine and related compounds.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFDGKAUSOEIS-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438687 | |
Record name | 2-Hydrazino-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-adenosine | |
CAS RN |
15763-11-8 | |
Record name | 2-Hydrazino-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-adenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydrazinyladenosine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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